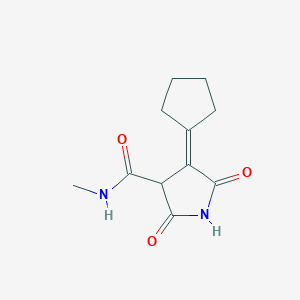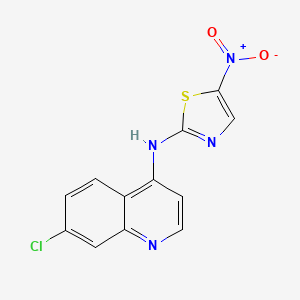
5-Mercaptoquinoline-8-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Mercaptoquinoline-8-sulfonic acid is an organic compound with the molecular formula C9H7NO3S2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids such as sulfuric acid and controlled temperatures to ensure the correct placement of the functional groups .
Industrial Production Methods
Industrial production of 5-Mercaptoquinoline-8-sulfonic acid may involve large-scale sulfonation and thiolation processes. These methods are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Mercaptoquinoline-8-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The sulfonic acid group can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can lead to the formation of disulfides, while substitution reactions can yield a variety of quinoline derivatives .
Scientific Research Applications
5-Mercaptoquinoline-8-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of metal ions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial activity.
Industry: It is used in the manufacture of dyes, pigments, and other chemical intermediates
Mechanism of Action
The mechanism of action of 5-Mercaptoquinoline-8-sulfonic acid involves its interaction with molecular targets such as metal ions and biological macromolecules. The mercapto group can form strong bonds with metal ions, making it useful in chelation therapy and metal ion detection. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline-5-sulfonic acid: Similar in structure but with a hydroxyl group instead of a mercapto group.
8-Mercaptoquinoline: Lacks the sulfonic acid group.
Quinoline-5-sulfonic acid: Lacks the mercapto group
Uniqueness
5-Mercaptoquinoline-8-sulfonic acid is unique due to the presence of both the mercapto and sulfonic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it particularly useful in applications requiring strong metal ion binding and high solubility .
Properties
Molecular Formula |
C9H7NO3S2 |
|---|---|
Molecular Weight |
241.3 g/mol |
IUPAC Name |
5-sulfanylquinoline-8-sulfonic acid |
InChI |
InChI=1S/C9H7NO3S2/c11-15(12,13)8-4-3-7(14)6-2-1-5-10-9(6)8/h1-5,14H,(H,11,12,13) |
InChI Key |
NSZAPGREONCCTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan](/img/structure/B12885316.png)

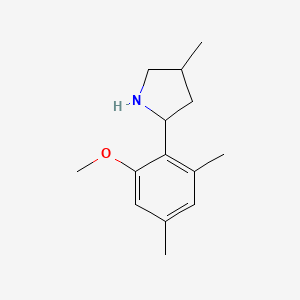
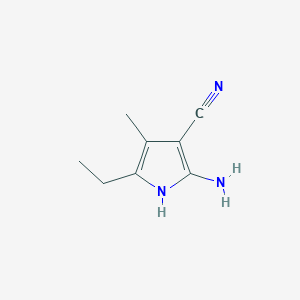
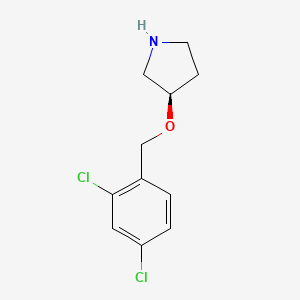
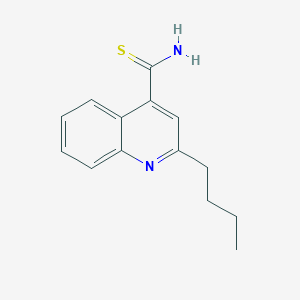
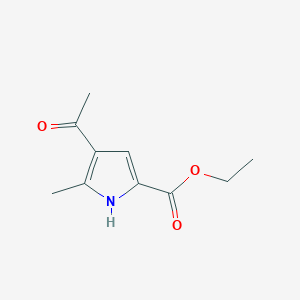
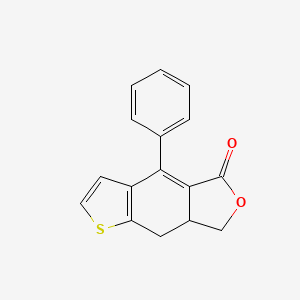
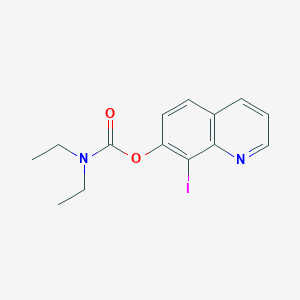
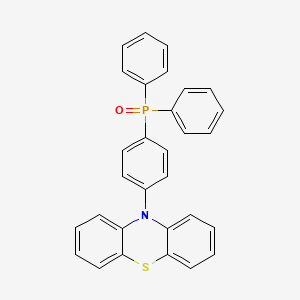
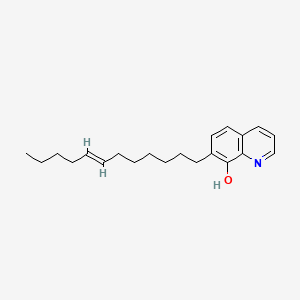
![(4R)-1-Acetyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-D-proline](/img/structure/B12885391.png)
